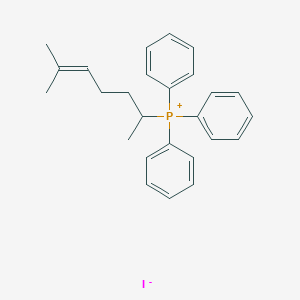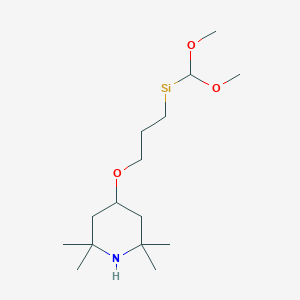
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an acetamido group, a chlorobenzoyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid typically involves multiple steps. One common method starts with the acylation of 2-chlorobenzoic acid with acetic anhydride to introduce the acetamido group. This is followed by a Friedel-Crafts acylation reaction to attach the 2-chlorobenzoyl group to the aromatic ring. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorobenzoic acid
- 3-Acetamidobenzoic acid
- 2-Chlorobenzoylbenzoic acid
Uniqueness
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
112903-98-7 |
|---|---|
Formule moléculaire |
C16H12ClNO4 |
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
2-acetamido-3-(2-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C16H12ClNO4/c1-9(19)18-14-11(6-4-7-12(14)16(21)22)15(20)10-5-2-3-8-13(10)17/h2-8H,1H3,(H,18,19)(H,21,22) |
Clé InChI |
MSQGXQNOPWAUFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC=C1C(=O)O)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


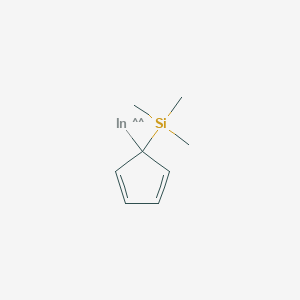

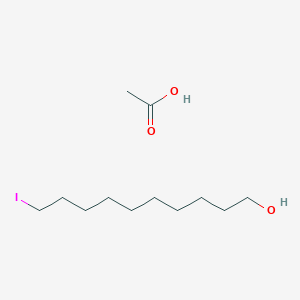

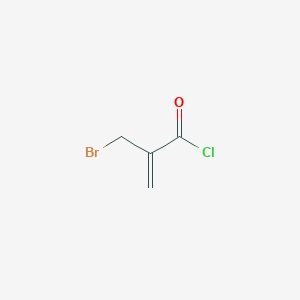
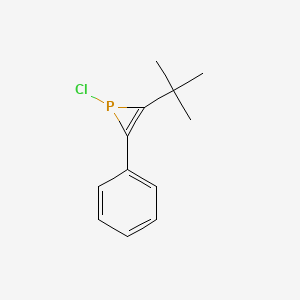
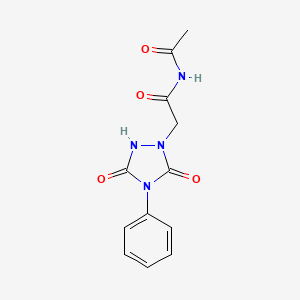



![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)

